N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
描述
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a methylthio group at position 6, a pyrrolidin-1-yl substituent at position 4, and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain to the pyrazole nitrogen . The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications.
属性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-30-20-23-17(25-7-2-3-8-25)14-11-22-26(18(14)24-20)9-6-21-19(27)13-4-5-15-16(10-13)29-12-28-15/h4-5,10-11H,2-3,6-9,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOWSJPHMRENDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogous pyrazolo-pyrimidine derivatives:
Key Observations:
Core Modifications: The target compound and Example 52 share the pyrazolo[3,4-d]pyrimidine core, but Example 52 incorporates a chromenone moiety linked to a sulfonamide, which may enhance aqueous solubility and anticancer activity compared to the target’s benzo[d][1,3]dioxole group . Compounds with pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine cores (–6) exhibit distinct electronic profiles due to altered ring fusion, impacting target selectivity .
Pyrrolidinyl vs. Amino Groups: The pyrrolidinyl substituent in the target compound may improve metabolic stability compared to the primary amino group in Example 52, which is prone to oxidative deamination .
Synthetic Routes: The target compound’s ethyl-linked carboxamide likely employs coupling reagents like EDCI/HOBt (similar to ), whereas Example 52 uses Suzuki-Miyaura cross-coupling for chromenone integration .
常见问题
Basic: What are the critical parameters to optimize during the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires precise control over:
- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate reaction rates but may increase side-product formation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps, with ligand selection impacting yield .
- Reaction time : Extended durations (>24 hours) may degrade sensitive intermediates, necessitating real-time monitoring via thin-layer chromatography (TLC) .
Advanced: How can conflicting structural data from NMR and mass spectrometry be resolved?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected proton splitting) and mass spectrometry (e.g., molecular ion mismatch) require:
- Multi-technique validation : Confirm purity via HPLC (>95%) to rule out contaminants .
- Isotopic pattern analysis : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .
- X-ray crystallography : If crystalline, determine absolute configuration to validate NMR assignments .
Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?
Methodological Answer:
A tiered approach is recommended:
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., pyrrolidine N-H at δ 2.5–3.0 ppm) .
Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Elemental Analysis : Validate empirical formula (±0.3% error) .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with the pyrazolo[3,4-d]pyrimidine core .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes in aqueous environments .
- QSAR models : Corrogate substituent effects (e.g., methylthio vs. morpholino groups) on IC₅₀ values using datasets from analogous compounds .
Basic: What standard assays are used to evaluate its biological activity?
Methodological Answer:
- Kinase inhibition : ADP-Glo™ assays to measure ATP-competitive inhibition (e.g., IC₅₀ against JAK2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with EC₅₀ determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Meta-analysis : Compare IC₅₀ values from >3 independent studies to identify outliers (e.g., due to impurity batches) .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .
- Continuous flow reactors : Scale-up synthesis while maintaining purity (>90%) via in-line UV monitoring .
Advanced: How can reaction conditions be systematically optimized?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen temperature, solvent, and catalyst ratios .
- High-Throughput Experimentation (HTE) : Test 96 reaction conditions in parallel via robotic liquid handlers .
- Machine learning : Train models on historical reaction data to predict optimal parameters (e.g., Bayesian optimization) .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 7 days, monitoring degradation via HPLC .
- Solution stability : Measure half-life in PBS or cell culture media at 37°C .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kd) to recombinant kinases .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. kinase-null cells .
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